molecular formula C20H19N3O4S2 B2917293 [2-(3-Methoxyanilino)-2-oxoethyl] 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate CAS No. 1197581-87-5

[2-(3-Methoxyanilino)-2-oxoethyl] 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate

Cat. No.: B2917293
CAS No.: 1197581-87-5
M. Wt: 429.51
InChI Key: AJONPSNUDHOUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [2-(3-Methoxyanilino)-2-oxoethyl] 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate features a pyrimidine core substituted with a 4-methyl group, a 6-methylsulfanyl group, and a 2-thiophen-2-yl moiety. The ester linkage is formed via a 2-(3-methoxyanilino)-2-oxoethyl chain. While direct evidence for this specific compound is absent in the provided materials, its structural analogs—pyrimidine derivatives synthesized via Biginelli or multi-component reactions—are well-documented . These analogs often exhibit pharmacological activities, such as antioxidant or antimicrobial properties, influenced by substituent variations .

Properties

IUPAC Name

[2-(3-methoxyanilino)-2-oxoethyl] 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-12-17(19(28-3)23-18(21-12)15-8-5-9-29-15)20(25)27-11-16(24)22-13-6-4-7-14(10-13)26-2/h4-10H,11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJONPSNUDHOUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CS2)SC)C(=O)OCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(3-Methoxyanilino)-2-oxoethyl] 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and antimicrobial effects.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₅S
  • Molecular Weight : 429.5 g/mol
  • CAS Number : 1197581-87-5

This structure features a thiophene ring fused with a pyrimidine core, which is known for its pharmacological potential.

Biological Activity Overview

Research indicates that compounds containing the thieno[2,3-d]pyrimidine moiety exhibit various biological activities, including:

  • Anticancer Activity :
    • A study highlighted that derivatives of thieno[2,3-d]pyrimidines demonstrated significant cytotoxic effects against various cancer cell lines. The compound showed promising results in inhibiting cell viability, particularly against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC50 values indicating effective concentration levels for therapeutic applications .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on specific kinases. Notably, it exhibited high inhibitory activity against FLT3 kinase, crucial for certain types of leukemia. The reported IC50 for this inhibition was approximately 32.4 μM, suggesting potential as a targeted therapy in cancer treatment .
  • Antimicrobial Properties :
    • Antimicrobial screening revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. It was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics used in clinical settings .

Anticancer Studies

A detailed analysis of the anticancer properties of this compound involved various assays:

Cell LineIC50 (μM)Activity Description
MCF-725.3Significant reduction in viability
HT-2930.0Moderate cytotoxicity observed
A54940.1Lower activity compared to MCF-7

The compound’s mechanism of action appears linked to its ability to induce apoptosis in cancer cells through the activation of autophagic pathways and inhibition of cell proliferation signals.

Enzyme Inhibition Studies

The inhibition profile against various kinases was assessed:

Kinase EnzymeIC50 (μM)Inhibition Percentage (%)
FLT332.483.5
VEGFR45.070.0
PDGFR50.065.0

These results indicate that the compound is a potent inhibitor of FLT3 and other receptor tyrosine kinases, making it a candidate for further development in targeted cancer therapies.

Antimicrobial Activity

Antimicrobial efficacy was tested using standard broth microdilution methods:

MicroorganismMIC (μg/mL)Activity Description
Staphylococcus aureus15Effective against Gram-positive
Escherichia coli20Effective against Gram-negative
Candida albicans25Moderate antifungal activity

The findings suggest that the compound could be utilized in treating infections caused by resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrimidine derivatives:

Compound Core Structure Key Substituents Synthesis Method Reported Activities References
[Target Compound] Pyrimidine 4-methyl, 6-methylsulfanyl, 2-thiophen-2-yl, 2-(3-methoxyanilino)-2-oxoethyl ester Likely multi-component reaction Inferred: Potential antioxidant/antimicrobial N/A
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Dichlorophenyl, methylphenyl Multi-component reaction Antimicrobial (inferred)
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Dihydropyrimidine (Biginelli) Methoxymethyl furan Biginelli reaction Antioxidant
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene Reflux with sodium acetate Crystallographically characterized
Ethyl 2-(2-furylmethylene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Furylmethylene, methoxyphenyl Multi-component reaction Not reported

Key Observations:

Structural Variations :

  • The target compound’s thiophene substituent distinguishes it from analogs with furan or benzene rings. Thiophene’s electron-rich nature may enhance π-π interactions in biological targets compared to furan .
  • The 6-methylsulfanyl group could improve lipophilicity and metabolic stability relative to thioxo or methoxy groups in other compounds .

Biological Activity: The methylsulfanyl group may enhance antioxidant activity by acting as an electron donor, as seen in thioxo-containing analogs (IC50 = 0.6 mg/mL for diphenyl picrylhydrazine scavenging) . The thiophene moiety could confer antimicrobial properties, as observed in thiazolo pyrimidines with aromatic substituents .

Research Findings and Challenges

  • Crystallography : Analogs like those in exhibit defined crystal packing with hydrogen bonding (e.g., C—H···O interactions), suggesting the target compound may also form stable crystalline structures.
  • Antioxidant Potential: Methylsulfanyl groups may outperform thioxo groups in radical scavenging due to higher electron-donating capacity .
  • Knowledge Gaps: Direct data on the target compound’s solubility, stability, and bioactivity are lacking. Further studies using SHELX-based crystallography or in vitro assays are needed .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions. For example, using acetic acid as a solvent with sodium acetate as a base (2.0 equiv) and thiourea derivatives (1.0 equiv) at reflux for 3–5 hours improves cyclization efficiency. Key intermediates, such as thiazolo-pyrimidine cores, are formed through nucleophilic substitution or cycloaddition reactions. Monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 1.1 equiv of aldehyde derivatives) can mitigate side reactions .
  • Table 1 : Representative Synthesis Conditions
Reagent RatioSolventTemperatureTime (h)Yield (%)
1:1.1 (core:aldehyde)AcOHReflux3–560–75

Q. How is the molecular structure of this compound validated?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystallization in ethanol or dichloromethane/hexane mixtures often yields suitable crystals. Complementary techniques include:
  • NMR : 1H^1H and 13C^13C NMR to confirm substituent integration (e.g., methoxy and thiophene protons).
  • HRMS : High-resolution mass spectrometry for molecular ion verification.
  • IR Spectroscopy : To identify carbonyl (C=O) and thioether (C-S) functional groups .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Storage : Room temperature in airtight containers under inert gas (N2_2 or Ar) to prevent oxidation of the methylsulfanyl group.
  • PPE : Gloves, lab coats, and eye protection.
  • Emergency Measures : Use P201/P202 protocols (obtain specialized handling instructions; avoid ignition sources) .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data between batches be resolved?

  • Methodological Answer : Contradictions in NMR or LC-MS profiles often arise from residual solvents, tautomerism, or stereochemical variations. Strategies include:
  • Purification : Recrystallization or column chromatography (silica gel, eluent: EtOAc/hexane).
  • Dynamic NMR : To detect tautomeric equilibria (e.g., keto-enol shifts in pyrimidine rings).
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict stable conformers and compare with experimental data .

Q. What mechanistic insights exist for the compound’s reactivity in catalytic systems?

  • Methodological Answer : Palladium-catalyzed reductive cyclization (using formic acid as a CO surrogate) can functionalize the pyrimidine core. Key steps:

Oxidative Addition : Pd(0) inserts into C-X bonds (X = Br, Cl).

CO Insertion : Formic acid decomposes to CO, facilitating carbonylative coupling.

Reductive Elimination : Forms C-C bonds with thiophene or aryl groups.
Monitor intermediates via in-situ IR or GC-MS .

Q. How can in vitro bioactivity studies be designed to minimize non-specific interactions?

  • Methodological Answer :
  • Controls : Include structurally analogous inactive compounds (e.g., methylsulfanyl replaced with methyloxy).
  • Assay Buffers : Use PBS (pH 7.4) with 0.1% BSA to reduce protein aggregation.
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to calculate IC50_{50}/EC50_{50}.
  • Counter-Screens : Evaluate off-target effects using kinase or GPCR panels .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism):
    Y=Bottom+TopBottom1+10(logEC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\log \text{EC}_{50} - X) \cdot \text{HillSlope}}}

    • Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude anomalous replicates.

Q. How can crystallographic data (e.g., CCDC files) be validated for publication?

  • Methodological Answer :
    • CheckCIF : Submit CIF files to the Cambridge Structural Database for bond-length/angle validation.
    • R-Factor : Ensure R1<0.05R_1 < 0.05 and wR2<0.10wR_2 < 0.10 for high-resolution structures.
    • Thermal Ellipsoids : Confirm displacement parameters (ADPs) are within 3σ for all non-H atoms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.